3-thiophenecarboxylic acid, 4-(4-bromophenyl)-2-[[(2E)-3-carboxy-1-oxo-2-propenyl]amino]-, 3-(1-methylethyl) ester -

3-thiophenecarboxylic acid, 4-(4-bromophenyl)-2-[[(2E)-3-carboxy-1-oxo-2-propenyl]amino]-, 3-(1-methylethyl) ester

Catalog Number: EVT-3834464
CAS Number:
Molecular Formula: C18H16BrNO5S
Molecular Weight: 438.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Preparation of the substituted thiophene starting material: This could be achieved by a multi-step synthesis starting from commercially available thiophene derivatives. Methods like Suzuki coupling [ [], [], [] ] could be employed to introduce the 4-bromophenyl group at the 4-position of the thiophene ring.
  • Introduction of the isopropoxycarbonyl group: This could be done via esterification of a carboxylic acid group on the thiophene ring using isopropyl alcohol and a suitable catalyst [ [], [] ].
  • Formation of the enaminone moiety: This could be achieved by reacting the substituted thiophene with 4-oxo-2-butenoic acid (also known as fumaric acid monoethyl ester) in the presence of a dehydrating agent, similar to methods described in [ [] ] and [ [] ].
Molecular Structure Analysis

The molecular structure of 4-{[4-(4-bromophenyl)-3-(isopropoxycarbonyl)-2-thienyl]amino}-4-oxo-2-butenoic acid can be predicted based on the structure of its constituent parts. It likely exists in a mixture of enamine and imine tautomeric forms, similar to other N-substituted 2-amino-4-oxo-2-butenoic acids [ [] ].

Techniques like X-ray crystallography [ [] ], nuclear magnetic resonance (NMR) spectroscopy [ [], [], [] ], and infrared (IR) spectroscopy [ [], [], [], [] ] would provide detailed information about:

Chemical Reactions Analysis
  • Cyclization: Similar to the reactions described in [ [] ], the target molecule could undergo intramolecular cyclization in the presence of acetic anhydride to form an N-substituted 5-aryl-3-imino-3H-furan-2-one. This reaction could be explored to synthesize a range of novel furanone derivatives.
  • Nucleophilic Addition: The carbonyl group of the butenoic acid moiety could undergo nucleophilic addition reactions with various nucleophiles like hydrazines [ [] ], amines [ [] ], and thiols [ [] ]. This would allow the synthesis of pyridazinones, amino acids, and other heterocyclic derivatives.
  • Diels-Alder Reactions: The conjugated diene system in the butenoic acid moiety could potentially participate in Diels-Alder reactions [ [], [], [] ], leading to the formation of six-membered ring systems. This reaction could be explored with various dienophiles to access diverse bicyclic compounds.
  • Metal-catalyzed coupling reactions: The bromine atom on the 4-bromophenyl group provides a handle for various metal-catalyzed coupling reactions, like Suzuki coupling [ [], [], [] ], Sonogashira coupling, and Buchwald-Hartwig amination. These reactions could be used to further diversify the molecule and introduce new functional groups.
Mechanism of Action
  • Enzymes: The target molecule could potentially act as an inhibitor or substrate for enzymes involved in metabolic pathways. For instance, its structural similarity to α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD) inhibitors [ [] ] suggests that it could potentially modulate nicotinamide adenine dinucleotide (NAD+) biosynthesis.
  • Receptors: The molecule could potentially interact with specific receptors involved in cellular signaling and physiological processes. Its structural features resemble some known neurokinin antagonists [ [], [] ] and angiotensin-converting enzyme inhibitors [ [] ]. Further investigations are needed to determine the specific binding affinities and downstream effects on signaling pathways.
Applications
  • Medicinal chemistry: The molecule's structural features suggest potential for developing novel drug candidates. For instance, it could be used to synthesize new inhibitors for enzymes like ACMSD [ [] ], or antagonists for receptors involved in disease pathways, similar to the neurokinin antagonists [ [], [] ] and angiotensin-converting enzyme inhibitors [ [] ] found in the provided papers.

4-phenyl-4-oxo-2-butenoic acid

Compound Description: 4-phenyl-4-oxo-2-butenoic acid is an important chemical intermediate used in the synthesis of various heterocyclic compounds, including pyridazinones. [] These pyridazinone derivatives demonstrate a broad antibacterial spectrum and potential for hypotensive activity. []

Relevance: This compound is a simplified analog of 4-{[4-(4-bromophenyl)-3-(isopropoxycarbonyl)-2-thienyl]amino}-4-oxo-2-butenoic acid, sharing the core 4-oxo-2-butenoic acid structure. The target compound differs by the presence of a substituted thienyl group at the 4-position instead of a simple phenyl group. []

4-(3-Bromophenyl)-4-oxo-2-butenoic acid

Compound Description: 4-(3-Bromophenyl)-4-oxo-2-butenoic acid is an example of a 4-phenyl-4-oxo-2-butenoic acid derivative where the phenyl group has been substituted with a bromine atom. [] This compound is also used as an intermediate in the synthesis of 6-phenyl-3(2H)pyridazinone derivatives, which exhibit antibacterial activity and potential as hypotensive agents. []

Relevance: This compound is structurally similar to 4-{[4-(4-bromophenyl)-3-(isopropoxycarbonyl)-2-thienyl]amino}-4-oxo-2-butenoic acid, sharing the 4-oxo-2-butenoic acid core structure and the presence of a bromine atom on the phenyl ring. The target compound differs by the substitution of the phenyl ring with a substituted thienyl group at the 4-position. []

4-(4-Bromophenyl)-4-oxobut-2-enoic acid

Compound Description: 4-(4-Bromophenyl)-4-oxobut-2-enoic acid is a precursor used in the synthesis of various heterocycles like pyran and pyridine derivatives. [] It's also used to generate unnatural α-amino acids, which serve as building blocks for synthesizing heterocycles including pyridazine, furanone, oxazine, benzodiazapine, and benzoxazapine derivatives. []

Relevance: This compound is structurally similar to 4-{[4-(4-bromophenyl)-3-(isopropoxycarbonyl)-2-thienyl]amino}-4-oxo-2-butenoic acid, sharing the 4-oxo-2-butenoic acid core and a bromine atom at the para position of the phenyl ring. The target compound differs by the presence of a substituted thienyl group instead of a phenyl group at the 4-position. [, ]

4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid

Compound Description: 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid is used in the synthesis of new heterocyclic compounds with potential biological activity. [] When reacted with antipyrine, it forms a butanoic acid derivative which can be further transformed into pyridazinone derivatives and various other heterocyclic compounds. []

Relevance: This compound shares the core 4-oxo-2-butenoic acid structure with 4-{[4-(4-bromophenyl)-3-(isopropoxycarbonyl)-2-thienyl]amino}-4-oxo-2-butenoic acid. The primary difference lies in the presence of a 3,4-dichlorophenyl group at the 4-position in this compound, compared to the substituted thienyl group in the target compound. []

Compound Description: (2S, 3R, 5S)-3-Methyl-7-oxo-3-(1H-1, 2, 3-triazol-1-yl-methyl)-4-thia-1-azabicyclo [3.2.0]-heptane-2-carboxylic acid 4, 4-dioxide, also known as YTR-830H, is a novel β-lactamase inhibitor. [] During degradation studies, YTR-830H was found to produce a compound called (Z)-3-methyl-4-(1H-1, 2, 3-triazol-1-yl)-2-butenoic acid (YTR-830H-IV). []

Relevance: While YTR-830H itself is structurally distinct from 4-{[4-(4-bromophenyl)-3-(isopropoxycarbonyl)-2-thienyl]amino}-4-oxo-2-butenoic acid, its degradation product YTR-830H-IV shares the 2-butenoic acid moiety with the target compound. This highlights the potential for similar reactivity and degradation pathways for compounds containing this specific structural feature. []

4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one

Compound Description: 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one is a precursor used in the synthesis of various S-glycosyl and S-alkyl derivatives. [] These derivatives were explored for their anticancer activity. []

Relevance: This compound and 4-{[4-(4-bromophenyl)-3-(isopropoxycarbonyl)-2-thienyl]amino}-4-oxo-2-butenoic acid both contain a thienyl moiety. This common structural feature highlights the potential for these compounds to be grouped into a similar chemical class and potentially exhibit comparable reactivity or biological activity. []

2-cyano-3-(4-substituted)-N-(quinolin-3-yl) acrylamide derivatives

Compound Description: 2-cyano-3-(4-substituted)-N-(quinolin-3-yl) acrylamide derivatives are a series of compounds synthesized and evaluated for their cytotoxic activity against the breast cancer cell line MCF7. [] Some of these derivatives exhibited higher activity compared to the reference drug doxorubicin. []

Relevance: These compounds belong to the acrylamide class, just like 4-{[4-(4-bromophenyl)-3-(isopropoxycarbonyl)-2-thienyl]amino}-4-oxo-2-butenoic acid. The presence of a substituted thienyl group in the target compound and the variation of substituents in the 2-cyano-3-(4-substituted)-N-(quinolin-3-yl) acrylamide derivatives highlight the structural diversity within the acrylamide class and its potential for exhibiting a range of biological activities. []

Properties

Product Name

3-thiophenecarboxylic acid, 4-(4-bromophenyl)-2-[[(2E)-3-carboxy-1-oxo-2-propenyl]amino]-, 3-(1-methylethyl) ester

IUPAC Name

(E)-4-[[4-(4-bromophenyl)-3-propan-2-yloxycarbonylthiophen-2-yl]amino]-4-oxobut-2-enoic acid

Molecular Formula

C18H16BrNO5S

Molecular Weight

438.3 g/mol

InChI

InChI=1S/C18H16BrNO5S/c1-10(2)25-18(24)16-13(11-3-5-12(19)6-4-11)9-26-17(16)20-14(21)7-8-15(22)23/h3-10H,1-2H3,(H,20,21)(H,22,23)/b8-7+

InChI Key

CTOKRQXUFVHARH-BQYQJAHWSA-N

SMILES

CC(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)NC(=O)C=CC(=O)O

Canonical SMILES

CC(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)NC(=O)C=CC(=O)O

Isomeric SMILES

CC(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)NC(=O)/C=C/C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.